Bromomethanesulfonyl bromide
Overview
Description
Bromomethanesulfonyl bromide is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly useful in the synthesis of gem-difluoromethylene building blocks, conjugated dienes, and other complex organic molecules. The compound's reactivity and utility in organic synthesis stem from its ability to act as a source of bromine and sulfonyl groups, which can be incorporated into organic substrates under various reaction conditions .
Synthesis Analysis
The synthesis of bromomethanesulfonyl bromide-related compounds often involves radical mechanisms and can be initiated by various means, including UV light. For instance, the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene yields bromomethyl (E)-2-bromo-2-phenylethenyl sulfone. This demonstrates the compound's role in the synthesis of brominated and sulfonated organic molecules . Additionally, iron halide-mediated reactions have been used to achieve halosulfonylation of terminal alkynes, producing (E)-β-chloro and bromo vinylsulfones, indicating the versatility of bromomethanesulfonyl bromide in regio- and stereoselective syntheses .
Molecular Structure Analysis
The molecular structure of bromomethanesulfonyl bromide derivatives is characterized by the presence of bromine and sulfonyl functional groups. These groups are key in the reactivity of the compound, allowing for subsequent transformations such as dehydrobromination and nucleophilic addition. The structure of the compound dictates its reactivity patterns, as seen in the formation of vinyl sulfones and norpinane structures upon reaction with different substrates9 10.
Chemical Reactions Analysis
Bromomethanesulfonyl bromide participates in a variety of chemical reactions. It can undergo addition reactions with olefins to form conjugated dienes, as well as radical-mediated reactions with tricyclo[4.1.0.02,7]heptane to yield adducts with norpinane structures 9. The compound's reactivity also extends to the formation of bromamine derivatives through electrophilic substitution at the nitrogen center, as observed in the reaction between acidic bromate and aminomethanesulfonic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethanesulfonyl bromide and its derivatives are influenced by the presence of the bromine atom and the sulfonyl group. For instance, the solubility and transport of bromomethane in the environment can be studied using molecular simulation, which relies on accurate molecular models that account for the compound's polarizability and interactions with water . The formation of bromine atom complexes with bromoalkanes further illustrates the compound's ability to engage in complex formation and reactivity with organic reductants .
Scientific Research Applications
Synthesis and Chemical Reactions
General Synthetic Method for Conjugated Dienes : Bromomethanesulfonyl bromide is used as an intermediate in the synthesis of conjugated dienes from olefins. This method produces a variety of dienes, useful in organic synthesis and potentially in the development of pharmaceuticals and materials (Block & Aslam, 2003).
Michael-Induced Ramberg-Bäcklund Reaction : In the presence of ultraviolet light, bromomethanesulfonyl bromide reacts with certain compounds to form sulfones, which are further processed in a series of reactions. This process is significant for the synthesis of complex organic molecules (Vasin, Bolusheva, & Razin, 2003).
Synthesis and Bromination/Dehydrobromination : Bromomethanesulfonyl bromide is involved in the synthesis of trifluoromethanesulfonamide and its derivatives. These reactions are important in the development of compounds with potential applications in various chemical industries (Shainyan, Danilevich, & Ushakov, 2016).
Beckmann Rearrangement : Bromomethanesulfonyl bromide, in combination with other chemicals, is used for the Beckmann rearrangement of ketoximes into amides/lactams. This reaction is significant in organic chemistry for the synthesis of various compounds (Yadav, Patel, & Srivastava, 2010).
Michael Addition of Amines : Bromomethanesulfonyl bromide acts as an efficient catalyst for the Michael addition of amines to electron-deficient alkenes. This process is important for the formation of several organic compounds with potential applications in medicine and industry (Khan, Parvin, Gazi, & Choudhury, 2007).
Environmental Applications
Tracer of Coastal Water Masses : Bromomethanesulfonyl bromide derivatives like bromoform can be used as tracers for monitoring the movement of cooling water from industrial facilities into the ocean. This application is vital for environmental monitoring and management (Yang, 2001).
Transformation in Water Treatment : Bromomethanesulfonyl bromide derivatives are involved in the transformation of bromide in water treatment processes, especially in the formation of brominated disinfection by-products. Understanding these transformations is crucial for improving water treatment methods and reducing potential health risks (Lu, Wu, Ji, & Kong, 2015).
Contaminant in Fuel Cells : Bromomethanesulfonyl bromide derivatives like bromomethane can act as contaminants in proton exchange membrane fuel cells, affecting their performance. Studying these effects is important for the development of more efficient and durable fuel cells (Zhai, Baturina, Ramaker, Farquhar, St-Pierre, & Swider-Lyons, 2016).
properties
IUPAC Name |
bromomethanesulfonyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450528 | |
Record name | bromomethanesulfonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethanesulfonyl bromide | |
CAS RN |
54730-18-6 | |
Record name | bromomethanesulfonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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